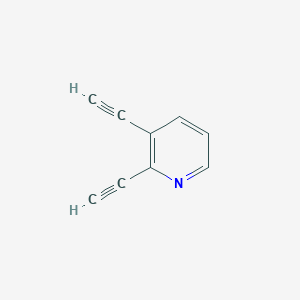
2,3-Diethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethynylpyridine is a chemical compound characterized by the presence of two ethynyl groups attached to the 2nd and 3rd positions of a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block for various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Diethynylpyridine can be synthesized through various methods. One common approach involves the reaction of 2,3-dibromopyridine with terminal alkynes under Sonogashira coupling conditions. This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, conducted in an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction while maintaining safety and efficiency, and employing continuous flow techniques to enhance production rates.
化学反应分析
Types of Reactions: 2,3-Diethynylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the ethynyl groups can yield alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted pyridines depending on the nucleophile used
科学研究应用
2,3-Diethynylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials .
作用机制
The mechanism of action of 2,3-diethynylpyridine largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. The ethynyl groups can participate in π-π interactions and conjugation, influencing the electronic properties of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
相似化合物的比较
2,5-Diethynylpyridine: Similar structure but with ethynyl groups at the 2nd and 5th positions.
2,6-Diethynylpyridine: Ethynyl groups at the 2nd and 6th positions, often used in coordination chemistry.
3,4-Diethynylpyridine: Ethynyl groups at the 3rd and 4th positions, differing in reactivity and applications.
Uniqueness: 2,3-Diethynylpyridine is unique due to the specific positioning of its ethynyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing specific molecular frameworks and studying unique chemical interactions.
属性
分子式 |
C9H5N |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
2,3-diethynylpyridine |
InChI |
InChI=1S/C9H5N/c1-3-8-6-5-7-10-9(8)4-2/h1-2,5-7H |
InChI 键 |
MICZGSDPOZUBDZ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(N=CC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



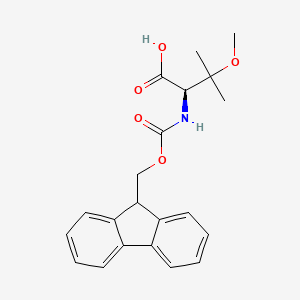
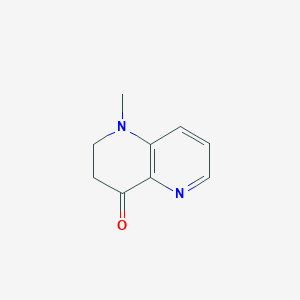
![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)

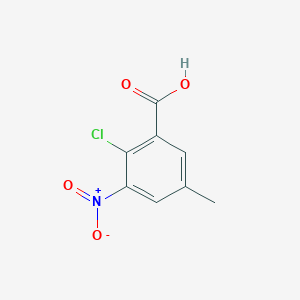
![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)
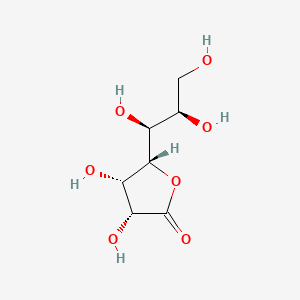
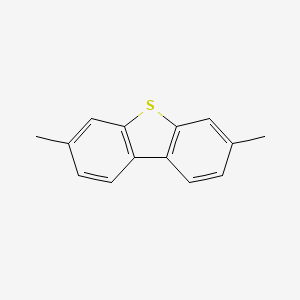
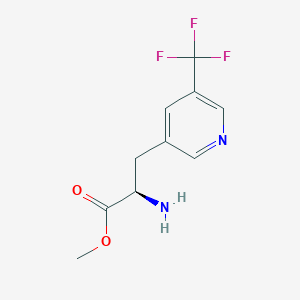
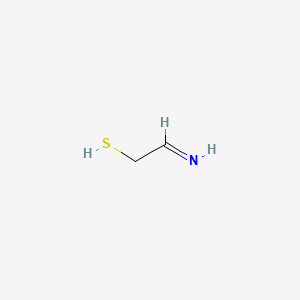
![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
